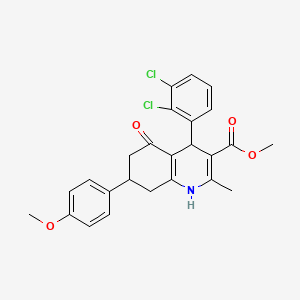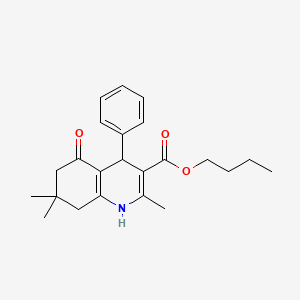
2-bromobenzyl 4-(acetylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromobenzyl 4-(acetylamino)benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzoic acid and has shown significant promise as a tool for investigating various biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
2-bromobenzyl 4-(acetylamino)benzoate has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Additionally, 2-bromobenzyl 4-(acetylamino)benzoate has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for treating inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of 2-bromobenzyl 4-(acetylamino)benzoate is not fully understood, but studies have suggested that it works by inhibiting the activity of specific enzymes and signaling pathways involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in regulating cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromobenzyl 4-(acetylamino)benzoate are complex and varied. In addition to its anti-cancer and anti-inflammatory properties, this compound has also been shown to have antioxidant effects, which may help protect cells from oxidative damage. Additionally, studies have suggested that 2-bromobenzyl 4-(acetylamino)benzoate may have neuroprotective effects, making it a potential therapeutic agent for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-bromobenzyl 4-(acetylamino)benzoate in lab experiments is its specificity. This compound has been shown to target specific signaling pathways and enzymes, making it a valuable tool for investigating the underlying mechanisms of various diseases and biological processes. Additionally, 2-bromobenzyl 4-(acetylamino)benzoate is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also some limitations to using 2-bromobenzyl 4-(acetylamino)benzoate in lab experiments. One of the main limitations is its potential toxicity. While studies have shown that this compound is relatively safe at low concentrations, high doses may cause adverse effects. Additionally, the mechanism of action of 2-bromobenzyl 4-(acetylamino)benzoate is not fully understood, which may limit its usefulness in certain types of research.
Direcciones Futuras
There are many potential future directions for research on 2-bromobenzyl 4-(acetylamino)benzoate. One area of interest is in developing more specific and potent inhibitors of the AKT pathway, which may have even greater potential as anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating a wide range of diseases and disorders. Finally, studies are needed to determine the optimal dosage and administration of 2-bromobenzyl 4-(acetylamino)benzoate for various therapeutic applications.
Métodos De Síntesis
The synthesis of 2-bromobenzyl 4-(acetylamino)benzoate involves the reaction between 2-bromobenzyl bromide and 4-aminoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate and is typically heated under reflux for several hours. The resulting product is then purified by column chromatography to yield the final compound.
Propiedades
IUPAC Name |
(2-bromophenyl)methyl 4-acetamidobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-11(19)18-14-8-6-12(7-9-14)16(20)21-10-13-4-2-3-5-15(13)17/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQKEIKGLXDSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793992 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Bromobenzyl 4-(acetylamino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B5154301.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-4-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5154304.png)

![N-(3-methoxypropyl)-2-{[(2-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5154318.png)
![methyl 6-ethyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5154320.png)
![4-[3-chloro-5-ethoxy-4-(3-phenoxypropoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5154337.png)
![isopropyl {[acetyl(allyl)amino]methyl}methylphosphinate](/img/structure/B5154343.png)
![methyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate hydrochloride](/img/structure/B5154355.png)

![N-methyl-N-[2-(2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154367.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5154383.png)
![1-[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5154390.png)
![8-(4-ethoxyphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5154399.png)
